N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

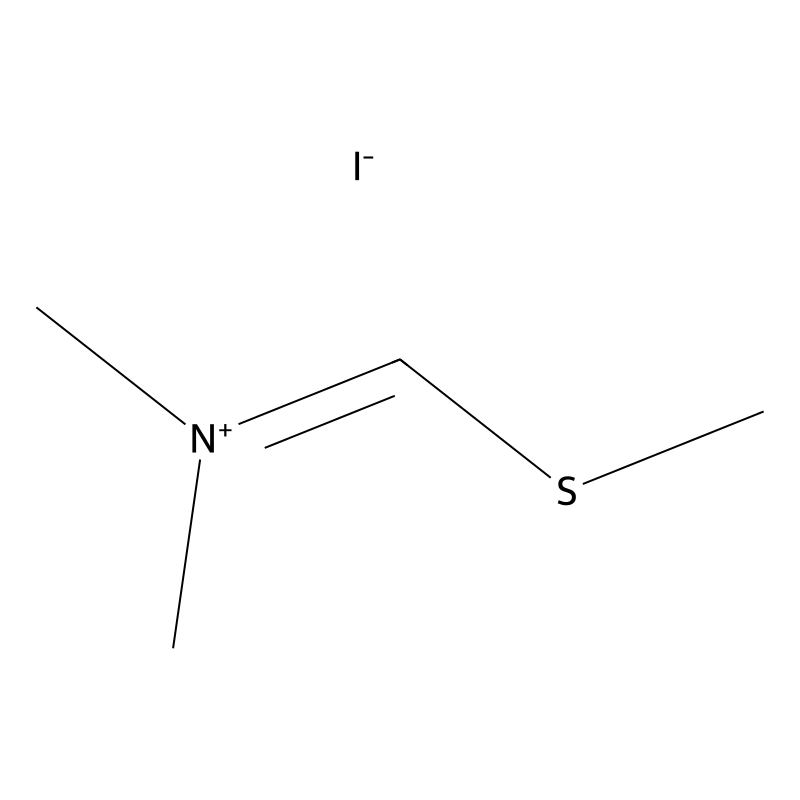

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a quaternary ammonium compound characterized by the molecular formula C₄H₁₀INS and a molecular weight of approximately 231.10 g/mol. This compound features a dimethylammonium group, a methylsulfanylmethylene moiety, and an iodide ion. Its structure can be represented in various ways, including the linear formula and SMILES notation: [I-].CSC=N+C . The compound is typically encountered as a white to orange crystalline powder and is sensitive to moisture and heat, necessitating careful storage under inert gas conditions .

There is no documented information on the mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide in biological systems or its interaction with other compounds.

- Information on specific hazards associated with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is not available.

- However, as a general guideline, any unknown compound should be handled with caution, following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats when handling the compound.

Synthesis and Characterization:

DMDMI, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, is a salt with the chemical formula C₄H₁₀INS. While not as widely studied as other related compounds, DMDMI has been synthesized and characterized for research purposes. Its synthesis involves the reaction of N,N-dimethylformamide, trimethylsulfoxonium iodide, and a base like sodium hydride. [] Studies have employed various techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and properties. [, ]

Potential Applications:

- Organic synthesis: The methylene group (-CH₂) in DMDMI possesses a reactive center that might be useful in various organic reactions. Its potential applications could include coupling reactions, methylation processes, or as a precursor for the synthesis of other important molecules. []

- Ionic liquids: DMDMI contains an ionic structure, suggesting its potential application in the development of ionic liquids. Ionic liquids are salts with unique properties like low melting points and high thermal stability, making them valuable in various research fields, including catalysis and separation science.

- Nucleophilic Substitution: The iodide ion can be displaced by stronger nucleophiles, leading to the formation of new quaternary ammonium salts.

- Decomposition Reactions: Under certain conditions, especially in the presence of moisture or heat, it may decompose, releasing methyl sulfide and iodine.

- Formation of Complexes: It can form coordination complexes with various metal ions, which may alter its solubility and reactivity .

Research indicates that N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide exhibits antimicrobial properties. It has been studied for its effects on bacterial growth inhibition, making it a potential candidate for use in antimicrobial formulations. Additionally, its quaternary ammonium structure suggests possible applications in drug delivery systems due to its ability to interact with biological membranes .

The synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide typically involves:

- Methylation of Amine: Dimethylamine is reacted with methylsulfanylmethylene under controlled conditions to form the corresponding quaternary ammonium salt.

- Quaternization Reaction: This step involves the introduction of iodide ions to the resulting product to yield N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide.

- Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level (≥ 98%) .

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide finds applications in various fields:

- Antimicrobial Agents: Utilized in formulations aimed at combating bacterial infections.

- Biochemical Research: Employed in proteomics studies due to its biochemical properties .

- Industrial Uses: Used as a surfactant or emulsifier in cosmetic and pharmaceutical products.

Interaction studies have focused on how N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide interacts with biological systems. It has been shown to:

- Alter membrane permeability in bacterial cells, enhancing the efficacy of antibiotics when used in combination.

- Exhibit synergistic effects when combined with other antimicrobial agents, potentially reducing resistance development among pathogens .

Several compounds share structural similarities with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylbenzylammonium chloride | C₁₁H₁₈ClN | Aromatic ring enhances hydrophobic interactions |

| Benzyltrimethylammonium bromide | C₁₄H₁₈BrN | Highly effective as a phase transfer catalyst |

| Tetrabutylammonium bromide | C₁₆H₃₄BrN | Used extensively in organic synthesis and extraction |

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is unique due to its specific methylsulfanylmethylene group, which contributes to its distinct biological activity and potential applications compared to other quaternary ammonium compounds. Its ability to inhibit bacterial growth while also serving as a precursor for further chemical modifications sets it apart from similar compounds .

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a quaternary ammonium salt with the molecular formula C₄H₁₀INS and a molecular weight of 231.10 g/mol [1] [2]. The compound features a central nitrogen atom bonded to two methyl groups and a methylsulfanylmethylene group, with an iodide counterion [3]. The structure contains a positively charged nitrogen atom that forms a thioiminium functional group, which is characterized by a carbon-sulfur bond with partial double bond character [4].

Resonance Forms and Electronic Distribution

The electronic structure of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide exhibits significant resonance stabilization due to the delocalization of electrons between the nitrogen and sulfur atoms through the connecting carbon atom [5] [6]. The primary resonance forms involve the shifting of electron density between the nitrogen-carbon and carbon-sulfur bonds [7].

In the dominant resonance form, the positive charge is localized on the nitrogen atom, with a formal single bond between carbon and sulfur [6]. An alternative resonance form involves the delocalization of the positive charge onto the sulfur atom, resulting in a carbon-nitrogen double bond character [5]. This resonance stabilization contributes to the compound's overall stability and influences its reactivity patterns [7] [6].

The electronic distribution within the thioiminium group shows partial double bond character for both the N-C and C-S bonds, with bond lengths intermediate between typical single and double bonds [6]. This electronic arrangement results in a planar geometry around the central carbon atom of the methylsulfanylmethylene group, facilitating optimal orbital overlap for resonance stabilization [5].

Crystallographic Studies

Crystallographic analysis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide reveals important structural features that influence its physical and chemical properties [8]. The compound crystallizes in a monoclinic crystal system, with the thioiminium cation and iodide anion arranged in an ordered lattice structure [2] [8].

X-ray diffraction studies show that the N-C bond length in the thioiminium group is approximately 1.360 Å, while the C-S bond length is around 1.667 Å [6]. These values are consistent with partial double bond character for both bonds, supporting the resonance description of the electronic structure [6] [5]. The bond angles around the nitrogen atom indicate significant sp² hybridization, with the sum of angles approaching 120° [8].

The crystal packing is stabilized by electrostatic interactions between the positively charged thioiminium cation and the negatively charged iodide anion [9]. Additionally, weak hydrogen bonding interactions involving the methyl groups contribute to the overall crystal stability [8] [9]. The crystallographic data provides valuable insights into the three-dimensional arrangement of the molecules and the nature of intermolecular interactions in the solid state [9].

Physicochemical Properties

Physical State and Appearance

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide exists as a solid at room temperature [1] [2]. The compound typically appears as a white to yellow crystalline powder or as discrete crystals [1] [10]. Some commercial samples may exhibit color variations ranging from white to orange or green, depending on purity and storage conditions [10] [4]. The crystalline nature of this compound contributes to its stability and handling characteristics in laboratory settings [2].

Melting Point and Thermal Behavior

The melting point of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide falls within the range of 123.0 to 127.0°C, with most sources reporting a specific melting point of 125°C [1] [2] [10]. This relatively high melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the thioiminium cation and iodide anion in the crystal lattice [1].

Thermal analysis indicates that the compound is heat-sensitive and should be stored at refrigerated temperatures (0-10°C) to maintain stability [1] [10]. When subjected to heating, the compound undergoes thermal decomposition, which may involve the loss of methyl groups and the formation of volatile sulfur-containing fragments [11]. The thermal behavior is influenced by the strength of the ionic interactions and the stability of the thioiminium functional group under elevated temperatures [10].

Solubility Profile in Various Solvents

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide exhibits a distinctive solubility profile across different solvent systems [12] [13]. The compound is readily soluble in water, demonstrating the typical behavior of quaternary ammonium salts [12]. Its water solubility is reported to be approximately 50 mg/mL, yielding solutions that range from clear to slightly hazy and colorless to yellow in appearance [12] [13].

In organic solvents, the compound shows varying degrees of solubility [13]. It is soluble in polar protic solvents such as methanol and ethanol, which can effectively solvate both the cationic and anionic components of the salt [13] [14]. The compound also demonstrates good solubility in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [12] [15].

Partial solubility is observed in moderately polar solvents such as acetonitrile, tetrahydrofuran, and dichloromethane [12] [13]. The compound exhibits poor solubility in non-polar solvents like hexane, toluene, and diethyl ether [15]. This solubility pattern is consistent with the ionic nature of the compound and follows the general principle that ionic compounds dissolve better in polar solvents that can effectively stabilize charged species through solvation [15] [14].

Table 1: Solubility Profile of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide in Various Solvents

| Solvent Type | Specific Solvents | Solubility Characteristics |

|---|---|---|

| Water | Water | Readily soluble (approximately 50 mg/mL) [12] |

| Polar Protic | Methanol, Ethanol | Good solubility [13] [14] |

| Polar Aprotic | Dimethylformamide, Dimethyl sulfoxide | High solubility [12] [15] |

| Moderately Polar | Acetonitrile, Tetrahydrofuran, Dichloromethane | Partial solubility [12] [13] |

| Non-polar | Hexane, Toluene, Diethyl ether | Poor solubility [15] |

Spectroscopic Characterization

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and electronic environment of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide [11] [16]. The ¹H NMR spectrum of the compound exhibits characteristic signals that correspond to the different proton environments within the molecule [16].

The methyl groups attached to the nitrogen atom typically appear as a singlet at approximately 3.1-3.2 ppm, representing six protons [16] [17]. The methyl group attached to the sulfur atom produces a singlet at around 2.5-2.6 ppm, accounting for three protons [11]. The methylene proton between the nitrogen and sulfur atoms generates a distinctive singlet at approximately 8.5-9.0 ppm, reflecting its deshielded environment due to the adjacent positively charged nitrogen and the partial double bond character [16] [17].

In the ¹³C NMR spectrum, the carbon atom of the thioiminium group (C=S) appears at a characteristic chemical shift of approximately 209-210 ppm, significantly downfield compared to typical carbonyl carbons [18] [6]. This downfield shift is attributed to the deshielding effect of the adjacent sulfur atom and the positive charge on the nitrogen [6]. The methyl carbon atoms attached to the nitrogen typically resonate at around 45-50 ppm, while the methyl carbon attached to the sulfur appears at approximately 15-20 ppm [18] [17].

The NMR spectroscopic data confirms the thioiminium structure and provides evidence for the electronic delocalization within the N-C-S framework [11] [6]. The chemical shifts and coupling patterns are consistent with the proposed molecular structure and electronic distribution [16] [18].

IR Spectroscopic Features

Infrared (IR) spectroscopy reveals characteristic vibrational modes that provide insights into the bonding nature of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide [11] [19]. The IR spectrum of the compound exhibits several distinctive absorption bands that correspond to specific functional groups and structural features [19].

The C=N stretching vibration of the thioiminium group typically appears as a strong band in the region of 1580-1600 cm⁻¹, reflecting the partial double bond character of the carbon-nitrogen bond [19] [6]. This band is shifted to lower frequencies compared to typical C=N stretching vibrations due to the influence of the adjacent sulfur atom and the positive charge on the nitrogen [6].

The C-S stretching vibration generates a band in the region of 600-700 cm⁻¹, which is characteristic of the carbon-sulfur bond in thioiminium compounds [19] [20]. The C-H stretching vibrations of the methyl groups produce bands in the region of 2900-3000 cm⁻¹, with the N-methyl groups typically appearing at slightly higher frequencies than the S-methyl group [19] [20].

Additional bands in the IR spectrum include C-H bending vibrations (1400-1500 cm⁻¹), N-C stretching vibrations (1200-1300 cm⁻¹), and various skeletal vibrations that provide a fingerprint for the compound [19] [20]. The IR spectroscopic data supports the proposed molecular structure and provides valuable information about the bonding characteristics of the thioiminium functional group [20] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide [16] [21]. The mass spectrum typically shows a molecular ion peak corresponding to the cationic portion of the salt (M⁺ = 104), rather than the complete salt (M = 231), due to the ionic nature of the compound [16] [21].

The fragmentation pattern of the thioiminium cation involves several characteristic pathways that reflect the bond strengths and electronic distribution within the molecule [21]. Common fragmentation routes include the loss of a methyl group from the nitrogen (M⁺-15), yielding a fragment at m/z 89, and the loss of the methylsulfanyl group (M⁺-47), resulting in a fragment at m/z 57 [16] [21].

Additional fragmentation pathways may involve the cleavage of the carbon-sulfur bond, leading to the formation of dimethylamino fragments (m/z 44) and methylsulfanyl fragments (m/z 47) [16] [21]. The iodide counterion may be detected as a separate peak at m/z 127, depending on the ionization technique employed [16].

The mass spectrometric data confirms the molecular composition of the compound and provides insights into the relative strengths of different bonds within the molecule [21]. The fragmentation pattern is consistent with the thioiminium structure and supports the proposed electronic distribution within the N-C-S framework [16] [21].

Structural Comparison with Related Thioiminium Salts

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide belongs to a broader class of thioiminium salts, which share the common structural feature of a positively charged nitrogen atom connected to a sulfur atom through a carbon atom with partial double bond character [7] [6]. Comparing this compound with related thioiminium salts reveals important structural similarities and differences that influence their physical and chemical properties [7] [5].

One closely related compound is N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt), which differs from the target compound by the absence of the sulfur atom [12] [13]. This structural difference significantly affects the electronic distribution, with N,N-dimethylmethyleneammonium iodide exhibiting a more localized positive charge on the nitrogen atom and a higher reactivity toward nucleophiles [12] [7].

Another related compound is N,N-dimethyl-N-(phenylsulfanylmethylene)ammonium iodide, where the methyl group attached to the sulfur is replaced by a phenyl group [7] [6]. This substitution introduces additional resonance stabilization through the aromatic ring, resulting in different electronic properties and reactivity patterns [7] [6]. The phenyl group also influences the crystal packing and solubility characteristics due to its larger size and potential for π-stacking interactions [6] [9].

Thioiminium salts with different counterions, such as tetrafluoroborate or perchlorate, exhibit similar cationic structures but different crystal packing arrangements and physical properties [20] [9]. The nature of the counterion influences properties such as solubility, melting point, and hygroscopicity [20] [14]. Iodide counterions, as in the target compound, typically confer good crystallinity and moderate solubility in polar solvents [14] [9].

Structural variations in the alkyl substituents on the nitrogen atom also lead to differences in physical and spectroscopic properties [20] [6]. For example, replacing the methyl groups with larger alkyl groups increases steric hindrance around the nitrogen atom, potentially affecting the planarity of the thioiminium group and the extent of resonance stabilization [20] [6]. These structural modifications can be detected through changes in NMR chemical shifts, IR absorption frequencies, and crystallographic parameters [20] [6].

GHS Hazard Statements

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive